molecular formula C12H12N2 B1590979 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine CAS No. 22162-53-4

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

Cat. No. B1590979
CAS RN: 22162-53-4
M. Wt: 184.24 g/mol
InChI Key: POAQFKSUTQWHMZ-UHFFFAOYSA-N
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Description

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (DBPD) is a type of heterocyclic compound that was first discovered in the 1950s. It is a member of the benzodiazepine family, and it has been studied for its potential therapeutic and pharmacological applications. DBPD has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine.

Scientific Research Applications

  • Pharmacological Research

    • Summary of Application : The pyrrolo[1,2-a]indole unit, which is a part of the “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine” structure, is found in numerous natural products and has been shown to exhibit diverse pharmacological properties .
    • Methods of Application : This compound is synthesized using various methods, with the mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product .
    • Results or Outcomes : The synthesized pyrrolo[1,2-a]indoles and their derivatives are used in drug discovery due to their pharmacological properties .
  • Neurological Research

    • Summary of Application : Pyrrolo[1,2-a][1,4]diazepines are used for many years as substances for central nervous system activity, antiepileptic activity, and sedative .
    • Results or Outcomes : A number of their derivatives act as antibacterial and antifungal agents .
  • Biological Research

    • Summary of Application : 1,4-diazepines, which include “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine”, have significant importance due to their biological activities .
    • Results or Outcomes : They exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities .
  • Antibacterial and Antifungal Research

    • Summary of Application : Pyrrolopyrazine derivatives, which include “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine”, have shown significant antibacterial, antifungal, and antiviral activities .
    • Results or Outcomes : The pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
  • Cytotoxicity Research

    • Summary of Application : The parent skeleton benzo-pyrano-diazepine, which includes “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine”, was vital for the extensive spectrum of cytotoxic action against the screened cell lines .
    • Results or Outcomes : The presence of the parent skeleton benzo-pyrano-diazepine was vital for the extensive spectrum of cytotoxic action against the screened cell lines .
  • Kinase Inhibition Research

    • Summary of Application : Pyrrolopyrazine derivatives, which include “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine”, have shown significant kinase inhibition activities .
    • Results or Outcomes : The pyrrolopyrazine derivatives exhibited more activity on kinase inhibition .
  • Psychotropic Drug Research

    • Summary of Application : Benzo-1,4-diazepine derivatives such as estazolam and alprozolam, which include “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine”, are widely used in medicine as psychotropic drugs .
    • Results or Outcomes : Estazolam and alprozolam are widely used in medicine as psychotropic drugs .
  • Tranquilizers and Hypnotics Research

    • Summary of Application : Benzo-1,4-diazepine derivatives such as triazolam and midazolam, which include “10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine”, are widely used in medicine as tranquilizers and hypnotics .
    • Results or Outcomes : Triazolam and midazolam are widely used in medicine as tranquilizers and hypnotics .

properties

IUPAC Name

6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQFKSUTQWHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CN2CC3=CC=CC=C3N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573957
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

CAS RN

22162-53-4
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22162-53-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 30.6 g of 1-(2-nitrobenzyl)-2-pyrrolecarboxaldehyde and 3.06 g of 10% Pd/C in 400 ml of ethyl acetate and 400 ml of ethyl alcohol is hydrogenated over 18 hours. The reaction mixture is filtered through diatomaceous earth and the filtrate is treated with activated carbon and filtered through diatomaceous earth. The filtrate is concentrated in vacuo to give a residue which is dissolved in methylene chloride containing ethyl alcohol. The solution is passed through a pad of silica gel and the pad washed with a 7:1 hexane-ethyl acetate solution to give 16.31 g of the desired product as solid, m.p. 145°-148° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
3.06 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 3
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 4
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 5
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 6
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine

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